Enhanced Regioselectivity in Cross-Coupling
The target compound provides a specific electronic and steric environment at C3 that is distinct from simpler analogs. The presence of the adjacent bromomethyl group increases the electron deficiency at C3 compared to 3-Bromo-4-methylthiophene, thereby enhancing the rate of oxidative addition with Pd(0) catalysts. This is a critical differentiator when orthogonality is required. [1]
| Evidence Dimension | Reactivity in Palladium-Catalyzed Cross-Coupling (Qualitative Rank) |
|---|---|
| Target Compound Data | High reactivity at C3 aryl bromide; orthogonal to C4 benzylic bromide. |
| Comparator Or Baseline | 3-Bromo-4-methylthiophene (C3 aryl bromide only; lacks orthogonal handle) |
| Quantified Difference | Enables two-step sequential diversification vs. single-site functionalization. |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling conditions. |
Why This Matters
This distinct orthogonal reactivity eliminates the need for separate protecting group steps, reducing synthesis length by at least one step compared to a mono-bromo analog.
- [1] Smari, I., et al. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 12, 2197–2203. doi: 10.3762/bjoc.12.210. View Source
